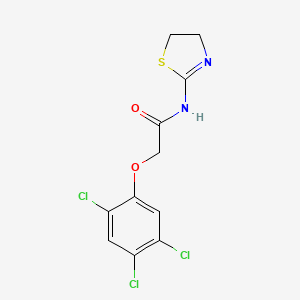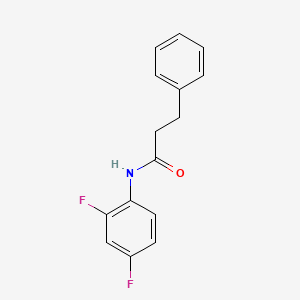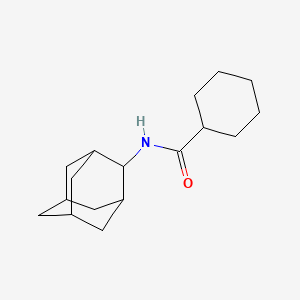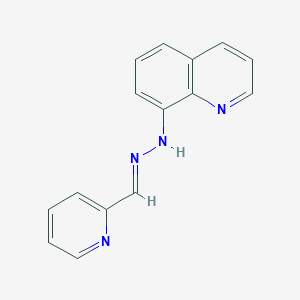
N-(2-chlorophenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-methoxyacetamide, also known as N-(2-chloro-phenyl)-2-methoxy-acetamide or CMA, is a chemical compound that has been extensively studied in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 122-124°C. CMA has been found to have various biochemical and physiological effects, making it a useful tool in laboratory experiments.
Mécanisme D'action
CMA works by binding to the active site of AChE and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can enhance cholinergic neurotransmission.
Biochemical and Physiological Effects:
In addition to its effects on AChE, CMA has also been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. CMA has also been found to inhibit the activity of the enzyme butyrylcholinesterase (BuChE), which is involved in the breakdown of the neurotransmitter butyrylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
CMA has several advantages for laboratory experiments, including its ability to inhibit AChE and BuChE, its antioxidant properties, and its solubility in organic solvents. However, its low yield during synthesis and its potential toxicity at high doses are limitations that should be taken into consideration.
Orientations Futures
There are several future directions for research involving CMA. One area of interest is the development of CMA analogs with improved potency and selectivity for AChE inhibition. Another area of interest is the study of CMA's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, CMA could be used in the development of new therapies for Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
CMA can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with ethyl chloroacetate, followed by hydrolysis and then methylation. The yield of this process is typically around 50%.
Applications De Recherche Scientifique
CMA has been used in various scientific research applications due to its ability to inhibit the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain. This has been found to be useful in the study of Alzheimer's disease, as the disease is characterized by a decrease in acetylcholine levels.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVWCUMZYSYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)




![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)


![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)